(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Chiral resolution Enantiomeric purity Stereochemical quality control

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (CAS 14347-83-2), also known as 1,2-O-isopropylidene-3-O-benzyl-sn-glycerol, is a chiral glycerol derivative belonging to the 1,3-dioxolane class of protected polyol building blocks. This compound features a five-membered cyclic acetal (isopropylidene) protecting the vicinal diol at the sn-1 and sn-2 positions, while the sn-3 primary hydroxyl is protected as a benzyl ether, yielding a stable, distillable liquid with a molecular formula of C₁₃H₁₈O₃ (MW 222.28).

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 14347-83-2
Cat. No. B083280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
CAS14347-83-2
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)COCC2=CC=CC=C2)C
InChIInChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m1/s1
InChIKeyDBFDSKSLTCMIPB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (CAS 14347-83-2): Chiral Glycerol-Derived Building Block for Stereospecific Synthesis


(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (CAS 14347-83-2), also known as 1,2-O-isopropylidene-3-O-benzyl-sn-glycerol, is a chiral glycerol derivative belonging to the 1,3-dioxolane class of protected polyol building blocks . This compound features a five-membered cyclic acetal (isopropylidene) protecting the vicinal diol at the sn-1 and sn-2 positions, while the sn-3 primary hydroxyl is protected as a benzyl ether, yielding a stable, distillable liquid with a molecular formula of C₁₃H₁₈O₃ (MW 222.28) . Its value in procurement lies in its dual orthogonal protecting groups and defined (R)-stereochemistry, making it a versatile chiral synthon for asymmetric synthesis of pharmaceuticals, glycerolipids, and nucleoside analogues [1].

Chiral glycerol building block with defined (R)-configuration for asymmetric synthesis
Dual orthogonal protecting groups support sequential, chemoselective deprotection strategies
Stable, distillable liquid compatible with standard inert-atmosphere storage protocols

Why Generic Substitution of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (CAS 14347-83-2) Is Not Viable


Substituting (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane with its (S)-enantiomer (CAS 16495-03-7), the racemic mixture (CAS 15028-56-5), or the unprotected analogue (R)-solketal (CAS 14347-78-5) introduces distinct risks: opposite stereochemical outcomes in asymmetric synthesis, loss of orthogonal protection capability, and divergent purity specifications . The (R)-enantiomer possesses a specific rotation of [α]²⁰/D = −18.0 to −21.0° (neat), while the (S)-form rotates plane-polarized light in the opposite direction (+18.0 to +21.0°), a difference that is critical when the compound is used as a chiral auxiliary or stereochemical reporter . Furthermore, the benzyloxymethyl group provides orthogonal protection orthogonal to the isopropylidene acetal, enabling sequential deprotection strategies that the unprotected solketal cannot support [1].

(R)-Enantiomer vs. Opposite (S)-enantiomer or racemate reverses stereochemical outcomes in asymmetric synthesis
(R)-Enantiomer vs. Unprotected solketal lacks the orthogonal benzyl ether, eliminating sequential deprotection capability
(R)-Enantiomer vs. Racemic mixture provides no stereochemical information, unsuitable for any chiral application

Specific rotation difference of 36–42° between enantiomers confirms non-interchangeable identity.

Quantitative Differentiation Evidence for (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (CAS 14347-83-2) vs. Comparators


Enantiomeric Identity: Specific Rotation Comparison Between (R)- and (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

The (R)-enantiomer (CAS 14347-83-2) exhibits a specific rotation of [α]²⁰/D = −18.0 to −21.0° (neat), with a nominal value of −19° (neat), as specified by TCI and Chem-Impex . In direct contrast, the (S)-enantiomer (CAS 16495-03-7) displays [α]²⁰/D = +18.0 to +21.0° (neat), nominal +19° (neat) . The racemic mixture (CAS 15028-56-5) shows zero net optical rotation and is supplied at a lower minimum purity of 95% (AKSci) to 96+% (Wako), compared to ≥97.0% (GC) for the (R)-enantiomer . This equimolar but opposite optical rotation confirms enantiomeric integrity and provides a simple, quantitative quality control metric for lot verification.

Enantiomeric Identity
Head-to-head
Δ = 36–42° opposite sign; racemic = 0°
Supports stereochemical-control lot verification
Neat, 20°C; TCI/Chem-Impex specifications
Chiral resolution Enantiomeric purity Stereochemical quality control

Orthogonal Protecting Group Architecture: Dual Protection vs. Single-Protection Solketal Analogues

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane incorporates two chemically orthogonal protecting groups: an isopropylidene acetal (cleavable under acidic conditions) and a benzyl ether (cleavable by catalytic hydrogenolysis or dissolving metal reduction) [1]. This stands in contrast to (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol (CAS 14347-78-5, solketal), which carries only the isopropylidene acetal with a free primary hydroxyl . The dual-protection strategy enables sequential, chemoselective deprotection: the benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C, EtOAc, 25°C, 3 h) to liberate the primary alcohol in 91% yield with 97.2% ee optical purity retained, while the isopropylidene group remains intact for subsequent transformations .

Orthogonal Protection
Class-level
2 orthogonal groups vs. 1 in solketal
Enables sequential chemoselective deprotection strategy
Debenzylation 91% yield, 97.2% ee retained
Orthogonal protection Sequential deprotection Glycerolipid synthesis

Synthetic Efficiency: Racemisation Control in Enantiopure Glyceryl Ether Synthesis

In the established methodology for enantiomerically pure glyceryl esters and ethers using 1,2-isopropylidene-sn-glycerol (the deprotected form of the target compound) as precursor, yields are reported as typically 80% with racemisation maintained below 1% across multi-step sequences [1]. The patent literature reports an 81% isolated yield for the benzylation step producing 4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane as a distillable mixture, with the benzyl ether serving as the key intermediate that preserves configurational integrity during subsequent transformations [2]. By contrast, the racemic mixture (CAS 15028-56-5) eliminates all stereochemical information from the outset, rendering it unsuitable for any asymmetric application .

Racemisation Control
Cross-study
Yield ~80%; racemisation
Preserves configurational integrity across multi-step routes
Established methodology; benzylation 81%
BOM in Nucleoside Chem.
Supporting
BOM group reported as optimal for Heck coupling
Supports D-mannitol-derived chiral pool route
J. Org. Chem. 2013; context-dependent
Air Sensitivity Profile
Data to verify
Air sensitive; inert-gas packaging required
Procurement must verify sealed inert-atmosphere containers
Supplier-specific; storage RT or 0–10°C
Racemisation resistance Process chemistry Enantiomeric stability

Benzyloxymethyl (BOM) Protecting Group in Nucleoside Chemistry: Evidence of Superior Performance

Although the target compound itself is a benzyl-protected glycerol rather than a nucleoside, the benzyloxymethyl (BOM) ether motif that defines it has been independently validated as the optimal N-protecting group in Heck coupling-based nucleoside synthesis. In a systematic study of 2′-deoxy-9-deaza nucleoside synthesis, the BOM group proved superior to alternative protecting groups, significantly increasing coupling yields under Jeffery conditions [1]. Furthermore, the benzyloxymethyl acetal derived from D-mannitol served as the key intermediate in the divergent asymmetric synthesis of all four stereoisomers of dioxolane nucleoside analogues, a compound class that includes potent antiviral and anticancer agents [2]. The (R)-configuration of the target compound maps directly onto the D-mannitol-derived chiral pool, ensuring the correct absolute stereochemistry for this established synthetic route [3].

BOM in Nucleoside Chem.
Supporting
BOM group reported as optimal for Heck coupling
Supports D-mannitol-derived chiral pool route
J. Org. Chem. 2013; context-dependent
Nucleoside synthesis BOM protecting group Heck coupling

Storage and Handling: Air Sensitivity Profile vs. Unprotected Glycerol Derivatives

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is classified as air-sensitive by multiple suppliers (TCI, Chem-Impex), requiring storage under inert gas and protection from air exposure . The target compound is recommended for storage at room temperature (TCI) or 0–8°C (Chem-Impex for the (S)-enantiomer), reflecting batch-dependent stability profiles . In comparison, the unprotected analogue (R)-solketal (CAS 14347-78-5) is less stringently classified, though it also benefits from refrigerated storage . The air sensitivity of the target compound is attributed to the benzylic C–O bond, which is susceptible to autoxidation; this characteristic necessitates procurement from suppliers who package under inert atmosphere with verified seal integrity, a quality criterion absent from racemic or lower-purity commercial grades.

Air Sensitivity Profile
Data to verify
Air sensitive; inert-gas packaging required
Procurement must verify sealed inert-atmosphere containers
Supplier-specific; storage RT or 0–10°C
Air sensitivity Storage stability Inert atmosphere handling

Validated Application Scenarios for (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane (CAS 14347-83-2)


Stereospecific Synthesis of Enantiomerically Pure sn-Glycerol Derivatives for Phospholipid Drug Development

The (R)-enantiomer serves as the direct precursor to 1,2-isopropylidene-sn-glycerol, the key intermediate for platelet-activating factor (PAF) analogues, ether lipids (e.g., edelfosine), and enantiopure phosphoglycerides [1]. The orthogonal benzyl/isopropylidene protection enables sequential introduction of distinct acyl/alkyl chains at the sn-1, sn-2, and sn-3 positions with racemisation maintained below 1%, as established by Eibl and Woolley (1986) [1]. The (S)-enantiomer cannot substitute here, as the sn-glycerol numbering system is stereospecific.

Dioxolane Nucleoside Analogue Synthesis via D-Mannitol-Derived Chiral Pool

The benzyloxymethyl acetal derived from D-mannitol, which shares the (R)-configuration at the glycerol C2 position with the target compound, provides access to all four stereoisomers of dioxolane nucleoside analogues [2]. This scaffold class includes antiviral agents targeting HIV, HCV, and vaccinia virus. The benzyloxymethyl protecting group has been independently validated as optimal for Heck coupling-based nucleoside synthesis [3]. Procurement of the (R)-enantiomer specifically maps to the D-mannitol stereochemical series; the (S)-enantiomer or racemic form would yield the wrong or undefined stereochemistry.

Chiral Auxiliary in Asymmetric Synthesis Requiring Defined (R)-Configuration

With a defined specific rotation of [α]²⁰/D = −18.0 to −21.0° (neat), the compound functions as a stoichiometric chiral auxiliary and stereochemical reporter in asymmetric transformations . The benzyloxymethyl group provides a UV-active chromophore (λmax ~254 nm) enabling TLC/HPLC monitoring without additional derivatization, an advantage over the UV-transparent solketal. The air-sensitive nature documented by suppliers mandates procurement from vendors providing inert-atmosphere packaging to preserve lot-to-lot stereochemical fidelity .

Scalable Process Intermediate for 1,3-Dioxolane-4-methanol Production via Catalytic Debenzylation

As described in European Patent EP0926147B1, 4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is the direct precursor to optically active 1,3-dioxolane-4-methanols, which are themselves intermediates for medicines and agricultural chemicals [4]. The benzylation step proceeds in 81% isolated yield, and subsequent catalytic hydrogenolysis (H₂, Pd/C, EtOAc) liberates the primary alcohol in 91% yield with 97.2% ee optical purity retention [4]. This two-step protection/deprotection sequence is scalable and provides access to the free solketal in higher enantiopurity than many direct commercial sources.

Application
Selection Property
Validation Focus
Enantiopure sn-glycerol derivative synthesis
Orthogonal benzyl/isopropylidene protection
Sequential sn-1,2,3 functionalization with
Dioxolane nucleoside analogue chiral pool
(R)-configuration maps to D-mannitol series
Stereochemical fidelity in antiviral scaffold synthesis
Chiral auxiliary and stereochemical reporter
Defined specific rotation and UV-active BOM chromophore
Lot-to-lot optical rotation consistency under inert storage
Scalable 1,3-dioxolane-4-methanol precursor
Catalytic debenzylation retains enantiopurity
91% yield, 97.2% ee optical purity retention post-deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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